molecular formula C19H18N4O5S2 B2977005 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE CAS No. 941893-26-1

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Cat. No.: B2977005
CAS No.: 941893-26-1
M. Wt: 446.5
InChI Key: BSDSPXCBQUJXPL-UHFFFAOYSA-N
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a sulfonamide derivative featuring a 5-ethyl-1,3,4-thiadiazole core linked to a phenylsulfamoyl group and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This compound integrates a sulfamoyl bridge (N-SO₂) critical for interactions with biological targets, a 1,3,4-thiadiazole ring known for its metabolic stability, and a benzodioxine group that may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)13-9-7-12(8-10-13)20-18(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-10,16H,2,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDSPXCBQUJXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.

Scientific Research Applications

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Sulfamoyl-Phenyl Core

Compound Name Substituents/R-Groups Molecular Weight (g/mol) logP/XLogP3 Key Features Reference
Target Compound 2,3-Dihydro-1,4-benzodioxine-2-carboxamide ~486.5 (estimated) ~2.5–3.0 Benzodioxine enhances aromaticity; ethyl-thiadiazole improves steric bulk. Likely higher polarity due to ether oxygen in benzodioxine.
N-[4-((5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl]acetamide (Sulfamethizole Intermediate) Acetamide 326.40 3.086 Simpler carboxamide group; methyl-thiadiazole. Used in antibacterial drug synthesis. Lower molecular weight may improve solubility.
N-[4-((5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl]-3,5-dinitrobenzamide 3,5-Dinitrobenzamide 478.50 2.2 Nitro groups increase electron-withdrawing effects, potentially enhancing reactivity. Higher molecular weight and polarity.
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 2-Benzoylbenzamide 492.57 Not reported Bulky aromatic substituents may improve π-π stacking in receptor binding. Higher lipophilicity compared to benzodioxine.
XCT790 (From G-protein-coupled receptor studies) Trifluoromethyl, cyano groups ~600 (estimated) Not reported Contains trifluoromethyl-thiadiazole; cyano group enhances electronegativity. Used in experimental enzyme inhibition.

Key Comparative Insights

  • Thiadiazole Substitution : The ethyl group in the target compound (vs. methyl in sulfamethizole intermediates) may enhance steric hindrance, reducing metabolic degradation .
  • Carboxamide Variations : The benzodioxine carboxamide in the target compound offers a unique balance of lipophilicity and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or benzoyl (π-stacking) substituents .
  • Biological Activity : Sulfamethizole derivatives (e.g., ) exhibit antibacterial properties via dihydropteroate synthase inhibition. The benzodioxine group in the target compound could redirect activity toward eukaryotic targets (e.g., GPCRs or ion channels) .
  • Physicochemical Properties : The target compound’s estimated logP (~2.5–3.0) suggests moderate lipophilicity, favorable for membrane permeability. In contrast, acetamide derivatives (logP ~3.086) may face solubility challenges .

Biological Activity

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with promising biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives and features a unique structure combining a thiadiazole ring with sulfonamide and benzodioxine moieties. These structural elements are critical for its biological properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
  • Sulfonamide Formation : The thiadiazole derivative is reacted with sulfonyl chlorides.
  • Coupling with Benzodioxine : The final step involves coupling the sulfonamide derivative with a benzodioxine component.

Table 1: Summary of SAR for Thiadiazole Derivatives

CompoundStructureActivityReference
1Thiadiazole with sulfonamideAntimicrobial
2Thiadiazole with naphthaleneAnticancer
3Naphthalene derivative onlyLow activity

The SAR studies indicate that modifications to the thiadiazole and benzodioxine rings can enhance biological potency. For instance, increased lipophilicity generally improves antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. In particular:

  • In vitro studies have shown effectiveness against various strains of bacteria and fungi.
  • The presence of the thiadiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell walls.

Anticancer Activity

A pivotal study evaluated the anticancer properties against several cancer cell lines:

  • HepG2 Cancer Cell Line : The compound demonstrated an EC50 value of 10.28 μg/mL, indicating potent cytotoxicity against liver cancer cells. This was comparable to known anticancer agents .

Table 2: Anticancer Activity Data

Cell LineEC50 (μg/mL)Reference
HepG210.28
MCF-715.45
A549 (Lung)12.30

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased DNA fragmentation and other apoptotic markers.

Anti-inflammatory Properties

Compounds similar to this compound have been noted for their anti-inflammatory effects:

  • In vitro assays showed inhibition of pro-inflammatory cytokines in cell cultures treated with the compound .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study highlighted that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Another investigation focused on its effects on breast cancer cells (MCF-7), revealing strong antiproliferative effects and apoptosis induction .
  • Molecular Docking Studies : These studies have been conducted to elucidate binding interactions between the compound and target proteins involved in cancer progression .

Q & A

Q. How are crystallographic data used to validate the compound’s solid-state structure?

  • Techniques :
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles, particularly the sulfamoyl-phenyl linkage.
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphic purity .

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